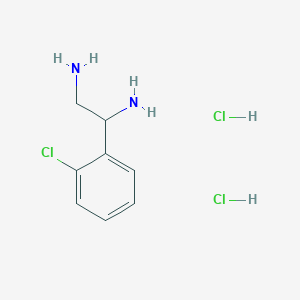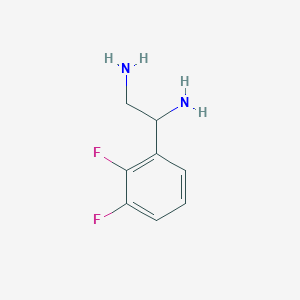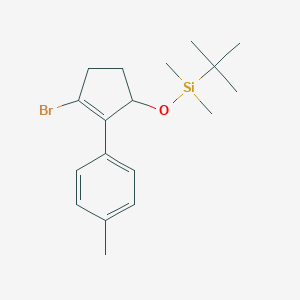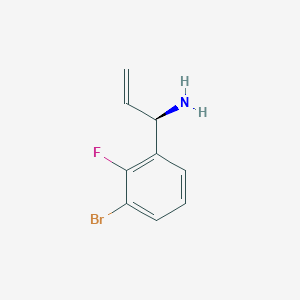
(S)-2-Amino-3-(4-chloro-3-iodophenyl)propanoic acid hcl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-2-Amino-3-(4-chloro-3-iodophenyl)propanoic acid hydrochloride is a chiral amino acid derivative. This compound is of interest due to its unique structural features, which include a chiral center and halogenated aromatic ring. These features make it a valuable molecule in various fields of scientific research, including medicinal chemistry and organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-3-(4-chloro-3-iodophenyl)propanoic acid hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the appropriate chiral amino acid precursor.
Halogenation: The aromatic ring is halogenated using reagents such as iodine and chlorine under controlled conditions to introduce the chloro and iodo substituents.
Coupling Reaction: The halogenated aromatic compound is then coupled with the chiral amino acid precursor using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired (S)-2-Amino-3-(4-chloro-3-iodophenyl)propanoic acid hydrochloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-2-Amino-3-(4-chloro-3-iodophenyl)propanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The aromatic ring can be reduced under specific conditions to modify the halogen substituents.
Substitution: The halogen atoms on the aromatic ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reduction: Catalysts like palladium on carbon (Pd/C) or hydrogen gas can facilitate reduction reactions.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring.
Applications De Recherche Scientifique
(S)-2-Amino-3-(4-chloro-3-iodophenyl)propanoic acid hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as a versatile intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in studies involving enzyme-substrate interactions and protein-ligand binding.
Industrial Applications: The compound is utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (S)-2-Amino-3-(4-chloro-3-iodophenyl)propanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The chiral center and halogenated aromatic ring play crucial roles in its binding affinity and specificity. The compound may modulate the activity of enzymes or receptors by forming stable complexes, thereby influencing various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-2-Amino-3-(4-chlorophenyl)propanoic acid hydrochloride: Lacks the iodine substituent.
(S)-2-Amino-3-(4-iodophenyl)propanoic acid hydrochloride: Lacks the chlorine substituent.
(S)-2-Amino-3-(4-bromophenyl)propanoic acid hydrochloride: Contains a bromine substituent instead of chlorine or iodine.
Uniqueness
(S)-2-Amino-3-(4-chloro-3-iodophenyl)propanoic acid hydrochloride is unique due to the presence of both chlorine and iodine substituents on the aromatic ring. This dual halogenation enhances its reactivity and potential for diverse chemical modifications, making it a valuable compound in various research applications.
Propriétés
Formule moléculaire |
C9H10Cl2INO2 |
|---|---|
Poids moléculaire |
361.99 g/mol |
Nom IUPAC |
(2S)-2-amino-3-(4-chloro-3-iodophenyl)propanoic acid;hydrochloride |
InChI |
InChI=1S/C9H9ClINO2.ClH/c10-6-2-1-5(3-7(6)11)4-8(12)9(13)14;/h1-3,8H,4,12H2,(H,13,14);1H/t8-;/m0./s1 |
Clé InChI |
HOQDJGHXZMYYET-QRPNPIFTSA-N |
SMILES isomérique |
C1=CC(=C(C=C1C[C@@H](C(=O)O)N)I)Cl.Cl |
SMILES canonique |
C1=CC(=C(C=C1CC(C(=O)O)N)I)Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3S)-3-Amino-3-[2-fluoro-4-(trifluoromethyl)phenyl]propanenitrile](/img/structure/B13048777.png)


![5-Phenyl-6-azaspiro[2.5]octane](/img/structure/B13048798.png)
![6-Bromo-7-methoxy-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylicacid](/img/structure/B13048799.png)
![(E)-[(5-{[(4-tert-butylphenyl)methyl]sulfanyl}-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methylidene]aminobenzoate](/img/structure/B13048804.png)

![Methyl 2-(6-bromo-3-oxo-[1,2,4]triazolo[4,3-A]pyridin-2(3H)-YL)acetate](/img/structure/B13048809.png)



![2-(3-Fluorophenyl)imidazo[1,2-A]pyridine-3-carbaldehyde](/img/structure/B13048840.png)
![Tert-butyl 6-chlorospiro[chromane-2,4'-piperidine]-1'-carboxylate](/img/structure/B13048845.png)

